Cas no 42151-32-6 (Butanedioic acid, 2-hydroxy-2-[(4-hydroxyphenyl)methyl]-)

Butanedioic acid, 2-hydroxy-2-[(4-hydroxyphenyl)methyl]-, is a hydroxy-substituted dicarboxylic acid derivative with potential applications in organic synthesis and pharmaceutical intermediates. Its structure features both a hydroxyl group and a hydroxyphenyl moiety, enhancing its reactivity in esterification, condensation, and other functionalization reactions. The compound's dual carboxylic acid groups provide versatility in forming salts, polymers, or coordination complexes. Its phenolic hydroxyl group may contribute to antioxidant properties or serve as a site for further derivatization. The balanced hydrophilicity-lipophilicity profile, conferred by the aromatic and carboxyl functionalities, makes it a candidate for specialized chemical processes requiring controlled solubility or molecular recognition.
Butanedioic acid, 2-hydroxy-2-[(4-hydroxyphenyl)methyl]- structure
42151-32-6 structure
Product Name:Butanedioic acid, 2-hydroxy-2-[(4-hydroxyphenyl)methyl]-
CAS No:42151-32-6
MF:C11H12O6
MW:240.209383964539
CID:335069
PubChem ID:181726
Update Time:2025-10-29

Butanedioic acid, 2-hydroxy-2-[(4-hydroxyphenyl)methyl]- Chemical and Physical Properties

Names and Identifiers

    • Butanedioic acid, 2-hydroxy-2-[(4-hydroxyphenyl)methyl]-
    • 2-hydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid
    • DTXSID60962312
    • Butanedioic acid, 2-hydroxy-2-((4-hydroxyphenyl)methyl)-
    • FS-8439
    • SCHEMBL12466852
    • 2-Hydroxy-2-(4-hydroxybenzyl)succinicacid
    • Eucomic acid
    • 2-Hydroxy-2-(4-hydroxybenzyl)succinic acid
    • CHEBI:139429
    • 2-(4-Hydroxybenzyl)apfelsaure
    • 42151-32-6
    • 2-Hydroxy-2-((4-hydroxyphenyl)methyl)butanedioic acid
    • Inchi: 1S/C11H12O6/c12-8-3-1-7(2-4-8)5-11(17,10(15)16)6-9(13)14/h1-4,12,17H,5-6H2,(H,13,14)(H,15,16)
    • InChI Key: XLGKDRSWPCQYAB-UHFFFAOYSA-N
    • SMILES: OC(C(=O)O)(CC(=O)O)CC1C=CC(=CC=1)O

Computed Properties

  • Exact Mass: 240.06338810g/mol
  • Monoisotopic Mass: 240.06338810g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 5
  • Complexity: 294
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.1
  • Topological Polar Surface Area: 115Ų

Butanedioic acid, 2-hydroxy-2-[(4-hydroxyphenyl)methyl]- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
ChemFaces
CFN95364-5mg
Eucomic acid
42151-32-6 >=98%
5mg
$368 2023-09-19

Additional information on Butanedioic acid, 2-hydroxy-2-[(4-hydroxyphenyl)methyl]-

Butanedioic Acid, 2-Hydroxy-2-[(4-Hydroxyphenyl)Methyl]

Butanedioic acid, 2-hydroxy-2-[(4-hydroxyphenyl)methyl], also known by its CAS number 42151-32-6, is a compound of significant interest in both academic and industrial research. This compound belongs to the class of dicarboxylic acids, specifically a substituted succinic acid derivative. Its structure features a butanedioic acid backbone with a hydroxyl group and a substituted phenyl group attached at the second carbon position. The presence of hydroxyl groups on both the main chain and the phenyl ring introduces unique chemical properties that make this compound versatile for various applications.

The synthesis of butanedioic acid, 2-hydroxy-2-[(4-hydroxyphenyl)methyl] typically involves multi-step organic reactions, often utilizing aromatic substitution or coupling mechanisms. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and environmental impact. Researchers have also explored the use of biocatalysts, such as enzymes, to facilitate the formation of this compound under mild conditions. These developments highlight the growing emphasis on sustainable chemistry practices in modern chemical synthesis.

In terms of chemical properties, butanedioic acid, 2-hydroxy-2-[(4-hydroxyphenyl)methyl] exhibits moderate acidity due to the presence of carboxylic acid groups. The hydroxyl groups on the phenyl ring contribute to hydrogen bonding capabilities, enhancing its solubility in polar solvents. This compound also demonstrates reactivity towards nucleophilic substitution and condensation reactions, making it a valuable intermediate in organic synthesis. Recent studies have focused on its potential as a building block for bioactive molecules, including pharmaceuticals and agrochemicals.

The applications of CAS No. 42151-32-6 span across multiple industries. In the pharmaceutical sector, this compound has been investigated for its potential as an anti-inflammatory agent due to its ability to modulate cellular signaling pathways. Preclinical studies have shown promising results in reducing inflammation in animal models, suggesting its potential for therapeutic use. Additionally, this compound has been explored as a precursor for synthesizing advanced materials, such as polyesters and polyamides, which find applications in packaging and textiles.

Recent research has also delved into the environmental fate and toxicity of butanedioic acid, 2-hydroxy-2-[(4-hydroxyphenyl)methyl]. Studies indicate that this compound undergoes rapid biodegradation under aerobic conditions, minimizing its ecological footprint. However, further investigations are required to fully understand its long-term effects on aquatic ecosystems and human health.

In conclusion, CAS No. 42151-32-6, or butanedioic acid, 2-hydroxy-2-[(4-hydroxyphenyl)methyl], is a multifaceted compound with diverse applications across various fields. Its unique chemical properties and versatile reactivity make it an invaluable tool in organic synthesis and material science. As research continues to uncover new insights into its biological activity and environmental impact, this compound is poised to play an even greater role in advancing modern chemistry.

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